
Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a methylsulfanyl group, and an ethyl ester group attached to a pyrimidine ring
Vorbereitungsmethoden
The synthesis of Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the pyrimidine intermediate.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction, typically using a methylthiolating agent such as methylthiol chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-4-oxo-pyrimidine-5-carboxylate: This compound has a similar structure but differs in the position of the carbonyl group on the pyrimidine ring.
Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-4-carboxylate: This compound has a similar structure but differs in the position of the ester group on the pyrimidine ring.
Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group on the pyrimidine ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82636-21-3 |
|---|---|
Molekularformel |
C14H12Cl2N2O3S |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)8-7-17-14(22-2)18(12(8)19)11-9(15)5-4-6-10(11)16/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
VMYOGFIWWDSDEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N(C1=O)C2=C(C=CC=C2Cl)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)


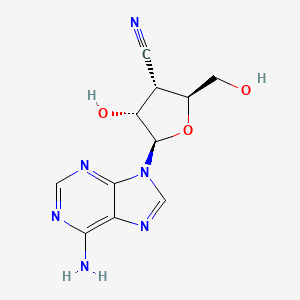
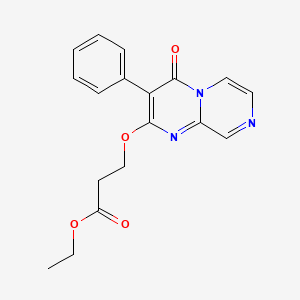
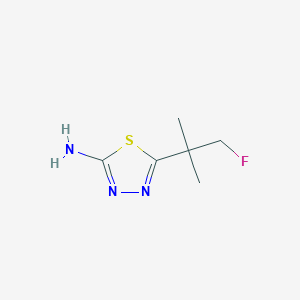

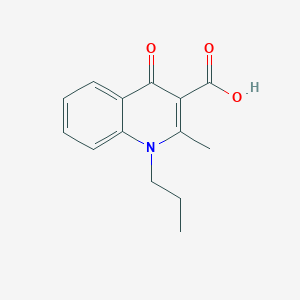
![2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12911948.png)
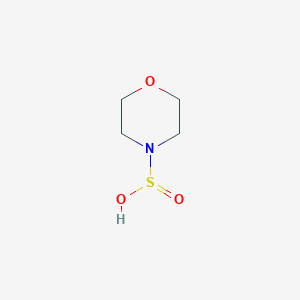

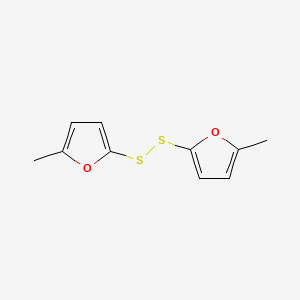

![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)
